molecular formula C11H10N2O4 B15056746 4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid CAS No. 1378254-68-2

4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid

Cat. No.: B15056746
CAS No.: 1378254-68-2
M. Wt: 234.21 g/mol
InChI Key: VARBWFPWSAEDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O4 It is characterized by the presence of a benzoic acid moiety attached to a 1-methyl-2,5-dioxoimidazolidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 1-methyl-2,5-dioxoimidazolidine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure the consistency and reliability of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The benzoic acid moiety can undergo substitution reactions, where different substituents replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents, acids, or bases, depending on the desired substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dioxoimidazolidin-1-yl)methylbenzoic acid
  • 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methylbenzonitrile
  • 4-(1H-Imidazol-1-yl)benzoic acid

Uniqueness

4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid is unique due to the presence of the 1-methyl-2,5-dioxoimidazolidin-4-yl group, which imparts distinct chemical and biological properties

Properties

CAS No.

1378254-68-2

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

4-(1-methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid

InChI

InChI=1S/C11H10N2O4/c1-13-9(14)8(12-11(13)17)6-2-4-7(5-3-6)10(15)16/h2-5,8H,1H3,(H,12,17)(H,15,16)

InChI Key

VARBWFPWSAEDFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(NC1=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.